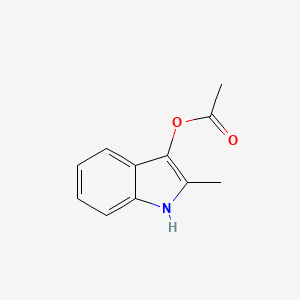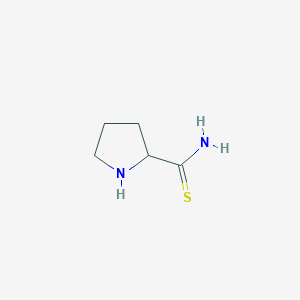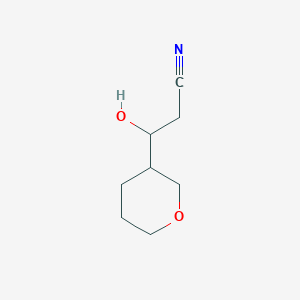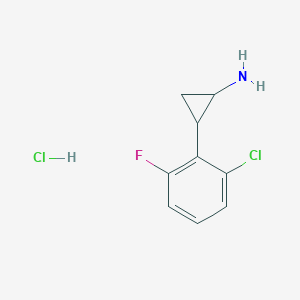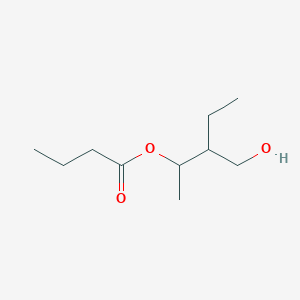
3-(Hydroxymethyl)pentan-2-ylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)pentan-2-ylbutyrate: is a chemical compound with the following systematic name: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate . Its structure consists of a pentanediol backbone with an isobutyrate ester group attached to one of the hydroxyl groups. Let’s break it down:
Pentanediol Backbone: The core structure contains a five-carbon chain with two hydroxyl groups (hence the “pentanediol” part).
Isobutyrate Ester Group: The isobutyrate moiety is an ester formed by the reaction of isobutyric acid with one of the hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify the ester or hydroxyl groups.
Substitution: Substitution reactions can occur at the ester or hydroxyl positions.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It might serve as a precursor for drug development.
Polymer Chemistry: Its functional groups can be incorporated into polymers.
Wirkmechanismus
The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related esters or pentanediols. Its uniqueness lies in the combination of hydroxyl and ester functionalities.
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
3-(hydroxymethyl)pentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
CZRZJVBFPMMLFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


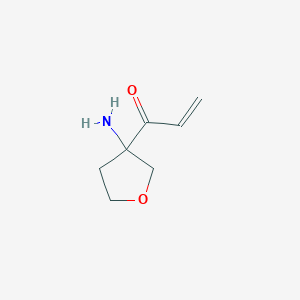
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)

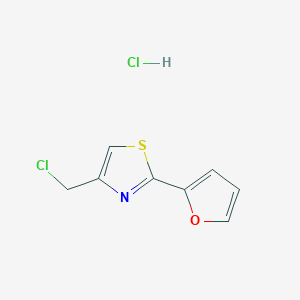
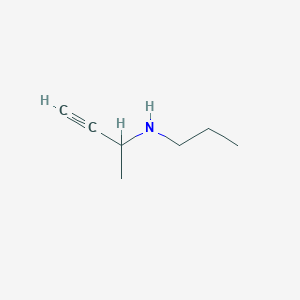



![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

